

An In-depth Technical Guide to Procainamide: Chemical Structure, Properties, and Pharmacological Actions

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Compound of Interest

Compound Name: Procamine

Cat. No.: B1212584

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Introduction

Procainamide is a well-established pharmaceutical agent classified as a Class Ia antiarrhythmic drug. It is utilized in the management of a variety of cardiac arrhythmias. Structurally similar to the local anesthetic procaine, procainamide's modification of an amide linkage in place of an ester group confers greater stability and a longer duration of action. This guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used to characterize its activity.

Chemical Structure and Identification

Procainamide is chemically designated as 4-amino-N-(2-diethylaminoethyl)benzamide. Its structure consists of a p-aminobenzamide moiety linked to a diethylaminoethyl group.

Chemical Structure:

Caption: Chemical structure of Procainamide.

Physicochemical Properties

A summary of the key physicochemical properties of procainamide and its hydrochloride salt is presented below.

Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₂₁ N ₃ O	[1]
Molecular Weight	235.33 g/mol	[1]
Melting Point	165-169 °C (hydrochloride salt)	[1]
Solubility	Freely soluble in water; soluble in ethanol; slightly soluble in chloroform; very sparingly soluble in benzene and ether (hydrochloride salt)	
pKa	9.23	
LogP	1.87	
CAS Number	51-06-9 (Procainamide), 614-39-1 (Procainamide HCl)	[1]
IUPAC Name	4-amino-N-[2-(diethylamino)ethyl]benzamide	[1]

Pharmacological Properties

Mechanism of Action

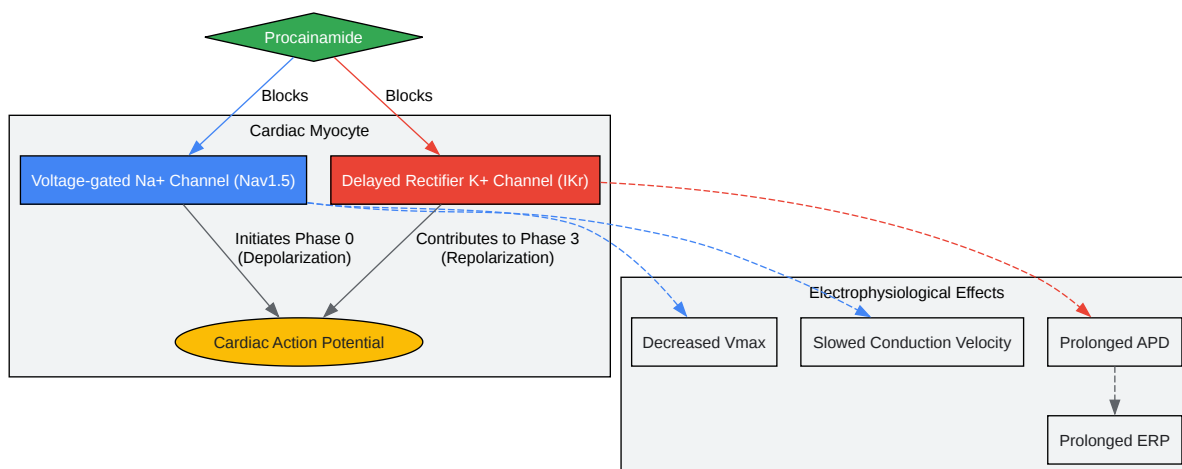
Procainamide's primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes.[2] By binding to the open state of these channels, it slows the influx of sodium ions during phase 0 of the cardiac action potential. This action decreases the maximum rate of depolarization (V_{max}), slows conduction velocity, and prolongs the effective refractory period of the atrial and ventricular myocardium.

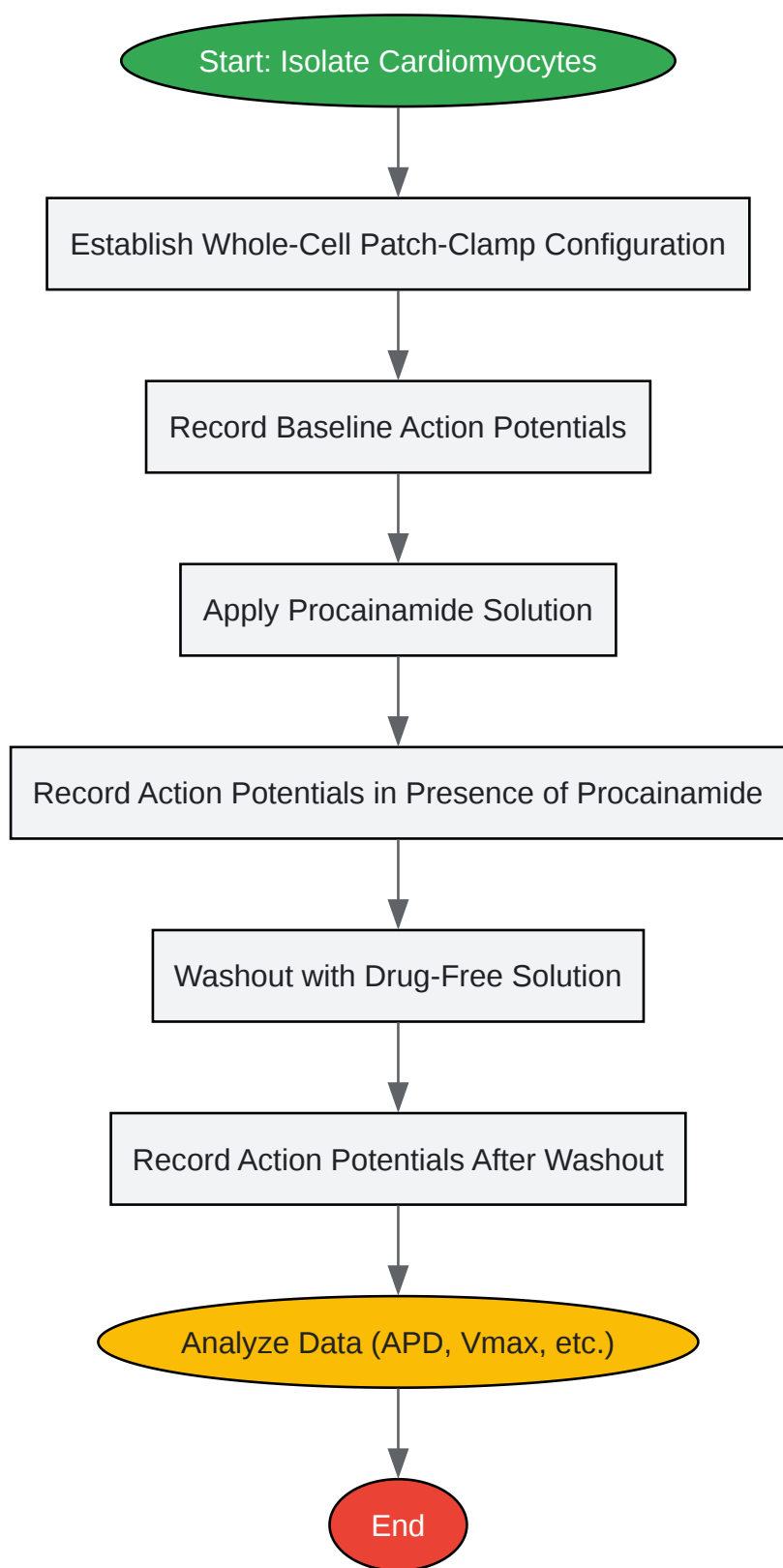
In addition to its sodium channel blocking activity, procainamide also inhibits the delayed rectifier potassium current (I_{Kr}), which contributes to the prolongation of the action potential

duration (APD) and the QT interval on an electrocardiogram. This dual action on both sodium and potassium channels is characteristic of Class Ia antiarrhythmic agents.

Signaling Pathway

The antiarrhythmic effect of procainamide is a direct consequence of its interaction with ion channels that govern the cardiac action potential.





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References

- 1. Procainamide | C13H21N3O | CID 4913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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